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Glycosyl-4,4'-diaponeurosporenoate -

Glycosyl-4,4'-diaponeurosporenoate

Catalog Number: EVT-1597140
CAS Number:
Molecular Formula: C36H50O7
Molecular Weight: 594.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycosyl-4,4'-diaponeurosporenoate is a triterpenoid.
Source

The primary source of glycosyl-4,4'-diaponeurosporenoate is Staphylococcus aureus, particularly strains that produce staphyloxanthin. The biosynthesis of this compound is facilitated by a series of enzymes encoded within a specific operon responsible for carotenoid production in these bacteria .

Classification

Glycosyl-4,4'-diaponeurosporenoate belongs to the class of carotenoids, specifically as a glycosylated derivative. Carotenoids are organic pigments that play essential roles in photosynthesis and provide coloration in various organisms. This compound can be classified under secondary metabolites due to its role in microbial physiology and interaction with host organisms.

Synthesis Analysis

Methods

The synthesis of glycosyl-4,4'-diaponeurosporenoate involves several enzymatic steps:

  1. Condensation Reaction: The initial step involves the condensation of two molecules of farnesyl diphosphate to form dehydrosqualene, catalyzed by dehydrosqualene synthase (CrtM).
  2. Desaturation: Dehydrosqualene is then converted into 4,4'-diaponeurosporene through desaturation reactions facilitated by dehydrosqualene desaturase (CrtN).
  3. Oxidation: The terminal methyl group of 4,4'-diaponeurosporene is oxidized by CrtP to yield 4,4'-diaponeurosporenic acid.
  4. Glycosylation: Finally, glycosyltransferase (CrtQ) catalyzes the attachment of glucose at the C(1)'' position to form glycosyl-4,4'-diaponeurosporenoate .

Technical Details

The synthesis process can be monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to analyze the intermediates and final products. This analytical technique allows for precise identification and quantification of carotenoid compounds during biosynthetic studies.

Molecular Structure Analysis

Structure

Glycosyl-4,4'-diaponeurosporenoate has a complex molecular structure characterized by its carotenoid backbone and glycosidic linkage to glucose. The molecular formula is C36H50O7C_{36}H_{50}O_{7}, indicating a substantial carbon skeleton typical of carotenoids combined with hydroxyl and ether functional groups from the glucose moiety.

Data

Spectroscopic data reveal that glycosyl-4,4'-diaponeurosporenoate exhibits absorption maxima at wavelengths 460 nm and 483 nm, which are indicative of its carotenoid nature . Structural elucidation can be further supported by nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Reactions

Glycosyl-4,4'-diaponeurosporenoate participates in several biochemical reactions:

  1. Formation from Precursor: It is synthesized from 4,4'-diaponeurosporenic acid through a glycosylation reaction mediated by CrtQ.
  2. Acylation: The compound can undergo acylation reactions where fatty acids are attached to enhance its stability and functionality within biological systems .

Technical Details

These reactions are typically catalyzed by specific enzymes that have been characterized through genetic and biochemical analyses. Understanding these pathways provides insights into potential metabolic engineering applications for producing carotenoid derivatives.

Mechanism of Action

Process

The mechanism of action for glycosyl-4,4'-diaponeurosporenoate primarily revolves around its role in staphyloxanthin biosynthesis. It contributes to the pigmentation and protective functions against oxidative stress in Staphylococcus aureus. The presence of glucose enhances solubility and bioavailability, facilitating interactions with cellular components.

Data

Research indicates that staphyloxanthin plays a critical role in virulence by protecting bacterial cells from reactive oxygen species produced by host immune responses . Glycosylation may also influence the compound's interaction with host cells.

Physical and Chemical Properties Analysis

Physical Properties

Glycosyl-4,4'-diaponeurosporenoate is typically found as an orange-yellow pigment due to its carotenoid structure. It is soluble in organic solvents but exhibits limited solubility in water due to its hydrophobic nature.

Chemical Properties

The compound's chemical properties include stability under physiological conditions but may degrade under extreme pH or temperature variations. Its reactivity allows it to participate in various biochemical pathways relevant to microbial metabolism.

Applications

Scientific Uses

Glycosyl-4,4'-diaponeurosporenoate has several scientific applications:

  1. Research Tool: It serves as a model compound for studying carotenoid biosynthesis and enzyme function within microbial systems.
  2. Pharmaceutical Potential: Due to its antioxidant properties, it may have applications in developing therapeutic agents against oxidative stress-related diseases.
  3. Biotechnological Applications: Its biosynthetic pathway can be exploited for metabolic engineering to produce other valuable carotenoid derivatives for food and cosmetic industries .
Biosynthesis Pathways and Precursor Dynamics

Enzymatic Synthesis via 4,4'-Diaponeurosporenoate Glycosyltransferase in Staphylococcus aureus

Glycosyl-4,4'-diaponeurosporenoate (C~36~H~50~O~7~, MW 594.78) is a key intermediate in the biosynthesis of staphyloxanthin, the signature golden carotenoid pigment of Staphylococcus aureus. This compound is synthesized through the glycosylation of 4,4'-diaponeurosporenoic acid, an apo-carotenoid triterpenoid carboxylic acid derivative. The reaction is catalyzed by the glycosyltransferase CrtQ, which transfers a glucose moiety from UDP-glucose to the carboxyl group of 4,4'-diaponeurosporenoic acid, forming an ester bond at the C1″ position. The resulting compound, glucosyl-4,4'-diaponeurosporenoate, features a β-D-glucopyranosyl group linked to the carotenoid backbone [2] [3] [5].

Structurally, 4,4'-diaponeurosporenoic acid (CHEBI:83048) is characterized by a conjugated polyene chain derived from the head-to-head condensation of two farnesyl diphosphate molecules, terminating in a carboxylic acid group. This extended hydrophobic chain provides the membrane-anchoring domain, while the glucose moiety introduces hydrophilic properties, creating an amphiphilic molecule. The enzymatic glycosylation step is critical for enhancing the solubility and membrane integration of the final pigment [5].

Table 1: Key Enzymes in Staphyloxanthin Biosynthesis

EnzymeGeneFunctionSubstrateProduct
Dehydrosqualene synthasecrtMCondensationFarnesyl diphosphate (x2)Dehydrosqualene (4,4'-diapophytoene)
Dehydrosqualene desaturasecrtNDehydrogenationDehydrosqualene4,4'-Diaponeurosporene
Aldehyde dehydrogenasecrtPOxidation4,4'-Diaponeurosporene4,4'-Diaponeurosporenoic acid
GlycosyltransferasecrtQGlycosylation4,4'-Diaponeurosporenoic acid + UDP-glucoseGlucosyl-4,4'-diaponeurosporenoate
AcyltransferasecrtOAcylationGlucosyl-4,4'-diaponeurosporenoate + 12-methyltetradecanoic acidStaphyloxanthin

Role of the crtOPQMN Operon in Staphyloxanthin Biosynthesis

The biosynthesis of glycosyl-4,4'-diaponeurosporenoate is genetically encoded by the crtOPQMN operon in S. aureus, which is transcriptionally regulated by the σ^B^ stress-response factor. This operon organization ensures the coordinated expression of all enzymes required for the sequential modification of isoprenoid precursors into the mature pigment. The operon initiates with crtO, encoding a putative oxidase, followed by crtP (glycosyltransferase), crtQ (oxidase), crtM (dehydrosqualene synthase), and crtN (dehydrosqualene desaturase). The termination sequence downstream of crtN completes the operon [2].

Functional characterization through gene deletion mutants confirms that each enzyme performs a non-redundant step: CrtM catalyzes the initial condensation of two farnesyl diphosphate molecules (C~15~) to form dehydrosqualene (C~30~); CrtN introduces four double bonds via dehydrogenation to yield the yellow intermediate 4,4'-diaponeurosporene; CrtP oxidizes the terminal methyl group to a carboxylic acid, forming 4,4'-diaponeurosporenoic acid; CrtQ attaches glucose via ester linkage; and finally, CrtO acylates the glucose moiety with 12-methyltetradecanoic acid to produce the orange-hued staphyloxanthin. Intermediate analysis confirms that glycosyl-4,4'-diaponeurosporenoate accumulates as the major product in clones expressing crtPQMN [2] [5].

Substrate Specificity of CrtQ in Glycosyl Esterification Reactions

CrtQ belongs to the GT1 family of glycosyltransferases and exhibits remarkable regioselectivity and substrate specificity. It exclusively utilizes UDP-glucose as the sugar donor rather than UDP-galactose, UDP-xylose, or other nucleotide sugars. The enzyme specifically targets the carboxyl group of 4,4'-diaponeurosporenoic acid, forming an ester bond at the C1″ position of glucose—an unusual linkage as most glycosyltransferases form O-, N-, or C-glycosidic bonds. This esterification is chemically distinct from typical glycosylation reactions and represents a specialized adaptation in carotenoid biosynthesis [2] [6].

Structural analysis of related bacterial glycosyltransferases suggests that CrtQ likely contains a GT-B fold with two Rossmann-like domains. The C-terminal domain probably houses the conserved PSPG (plant secondary product glycosyltransferase) motif that recognizes UDP-glucose, while the N-terminal domain binds the hydrophobic carotenoid acceptor. Key residues (e.g., Trp, His, Asp) within the catalytic pocket are predicted to position the carboxyl group of 4,4'-diaponeurosporenoic acid for nucleophilic attack on the anomeric carbon of UDP-glucose. This mechanism inverts stereochemistry at C1″, yielding β-configured glucose. Mutagenesis studies on analogous UGTs indicate that substituting residues involved in UDP-sugar coordination (e.g., Asp, Gln) abolishes activity, underscoring the precision of substrate recognition [6].

Comparative Analysis with Fungal Glycosyltransferases in Cordyceps spp.

Fungal glycosyltransferases demonstrate broader substrate promiscuity compared to the specialized CrtQ. The recently characterized CmUGT1 from Cordyceps militaris exemplifies this functional divergence. While CrtQ glycosylates a specific carotenoid acid, CmUGT1 modulates diverse metabolic pathways, enhancing carotenoid, polysaccharide, and cordycepin production. Overexpression of CmUGT1 increases carotenoid yields by 3.8-fold and cordycepin by 4.4–8.0-fold, indicating roles in primary and secondary metabolism beyond pigment biosynthesis [4].

Structurally, CmUGT1 retains the GT-B fold but likely possesses distinct acceptor-binding regions adaptable to multiple substrates. Unlike CrtQ’s esterification activity, CmUGT1 forms typical O-glycosidic bonds, transferring glucose to hydroxyl groups of terpenoids or nucleosides. This mechanistic difference reflects evolutionary specialization: S. aureus CrtQ optimized for virulence pigment assembly versus C. militaris CmUGT1’s role in enhancing general metabolic flux. Phylogenetically, bacterial and fungal UGTs cluster separately, with CrtQ showing higher homology to Staphylococcus orthologs than any fungal enzyme [4] [6].

Table 2: Comparison of Bacterial and Fungal Glycosyltransferases

FeatureCrtQ (S. aureus)CmUGT1 (C. militaris)
CAZy FamilyGT1GT1
Protein FoldPredicted GT-BGT-B
Sugar DonorUDP-glucose onlyUDP-glucose (primary)
Acceptor4,4'-Diaponeurosporenoic acidTerpenoids, nucleosides, polysaccharide precursors
Bond FormedEster (C1″-carboxyl)O-Glycosidic
Biological RoleStaphyloxanthin assemblyEnhanced carotenoid, cordycepin & polysaccharide production
Overexpression EffectIncreased staphyloxanthin3.8× carotenoids; 4.4–8.0× cordycepin

Properties

Product Name

Glycosyl-4,4'-diaponeurosporenoate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoate

Molecular Formula

C36H50O7

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C36H50O7/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)35(41)43-36-34(40)33(39)32(38)31(24-37)42-36/h8-9,11-16,18-23,31-34,36-40H,10,17,24H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+/t31-,32-,33+,34-,36+/m1/s1

InChI Key

ZBQZCMIYCTXPBB-GQBMLQGDSA-N

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)C

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